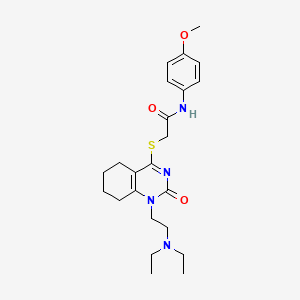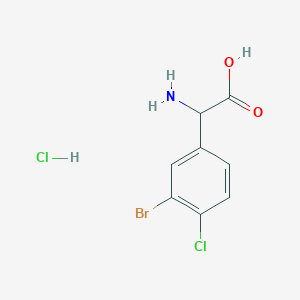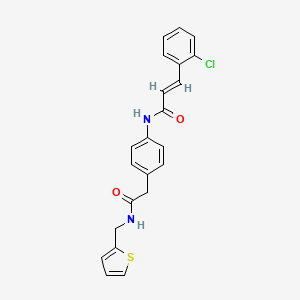
N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized using various strategies. One common method involves the use of 3-amino-1,2,4-triazole . This review highlights the latest strategies for the synthesis of triazole-containing scaffolds using 3-amino-1,2,4-triazole . Another method involves the copper-catalyzed 1,3-dipolar cycloaddition of azides to alkynes .Molecular Structure Analysis
The molecular structure of triazoles, including “N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide”, consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions. For instance, they can effectively promote the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . They can also participate in [2 + 2 + 1] cyclization reactions .Physical And Chemical Properties Analysis
Triazoles are heterocyclic compounds. The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Wissenschaftliche Forschungsanwendungen
Triazole Chemistry and Applications
1. Structural and Molecular Interactions The study of the title compound, 4-amino-N-tert-butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, highlights the coplanarity of the triazole ring and the carboxamide group, facilitating intramolecular hydrogen bonding. This structural feature is crucial for the formation of stable molecules that can be further explored for various applications, including material science and drug design (Kaur et al., 2013).
2. Antitumor Properties Triazole derivatives have been explored for their potential in cancer therapy. The synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, a class related to triazole derivatives, have shown curative activity against L-1210 and P388 leukemia, indicating the potential of triazole compounds in antitumor applications (Stevens et al., 1984).
3. Synthetic Applications The copper-catalyzed intramolecular cyclization of functionalized enamides to synthesize 2-phenyl-4,5-substituted oxazoles demonstrates the utility of triazole derivatives in facilitating complex organic synthesis. This method allows for the introduction of various functional groups, showcasing the versatility of triazole derivatives in synthetic chemistry (Vijay Kumar et al., 2012).
4. Dimroth Rearrangements The study of Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles illustrates the chemical behavior of triazole derivatives under specific conditions, contributing to the understanding of their reactivity and potential transformations in synthetic applications (Sutherland & Tennant, 1971).
Wirkmechanismus
The mechanism of action of triazoles is largely due to their ability to bind in the biological system with a variety of enzymes and receptors . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Safety and Hazards
Zukünftige Richtungen
Given the therapeutic importance of triazole derivatives, future research could focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
N-butyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-5-11-17-16(21)14-15(12(2)3)20(19-18-14)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTLGDFDXHNTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B2689005.png)
![2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2689007.png)
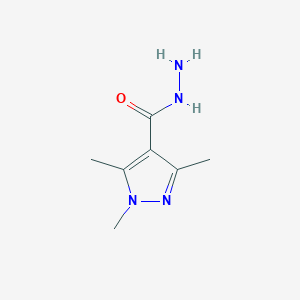
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2689009.png)
![5-Methyl-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2689011.png)
![9-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2689013.png)
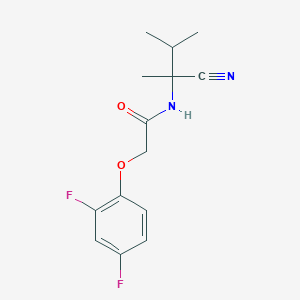
![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)
![2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2689017.png)
